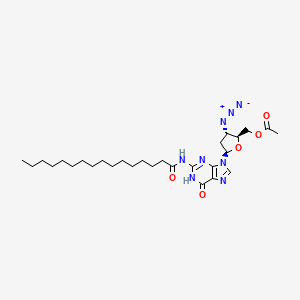

5'-O-Acetyl-3'-azido-2',3'-dideoxy-N2-palmitoylguanosine

Description

Historical Context of Azido Nucleoside Development

The development of azido nucleosides emerged from early research into nucleoside analogues for antiviral therapy, with the term "nucleoside" first being used by Levene and Jacobs in 1909. The strategic incorporation of azido groups into nucleoside structures gained prominence following the discovery that these modifications could confer potent antiviral activity while disrupting normal DNA or RNA replication cycles. Azidothymidine, commonly known as zidovudine, represented a landmark achievement in this field as the first antiretroviral medication used to prevent and treat human immunodeficiency virus infection. The drug received approval from the United States Food and Drug Administration on March 20, 1987, marking a significant milestone in antiviral nucleoside development.

Early structure-activity relationship studies revealed that the position of azido group placement critically influenced biological activity, with researchers systematically exploring modifications at various positions on both the sugar and base components. The 3'-azido modification proved particularly significant, as demonstrated by the success of zidovudine, which bears a 3'-azido group and functions as a DNA chain terminator. Subsequent research expanded to investigate azido modifications at other positions, including the 4'-position, where these analogues demonstrated the first potent anti-human immunodeficiency virus activity with azido groups in positions other than the 3'-position. These early studies established the foundation for understanding how azido modifications influence nucleoside conformation, enzyme recognition, and biological activity.

The evolution of azido nucleoside chemistry also encompassed the development of synthetic methodologies for introducing azido groups regioselectively and stereospecifically. Researchers developed various approaches for azido group installation, including direct azidation reactions and multi-step synthetic sequences involving intermediate functionalization. The challenges associated with azido group installation, particularly maintaining stereochemical integrity and avoiding unwanted side reactions, drove innovations in synthetic organic chemistry that continue to influence current research practices.

Significance in Nucleoside Analogue Research

Nucleoside analogues have played a pivotal role in medicinal chemistry for decades, with applications spanning chemotherapy, antiparasitic treatments, antibacterial therapy, and antiviral therapeutics. The ideal nucleoside analogue mimics the structure of natural nucleosides sufficiently to be recognized by cellular or viral enzymes while incorporating modifications that disrupt normal replication processes. This compound represents an advanced example of this design philosophy, incorporating multiple modifications that collectively enhance its potential therapeutic and research applications.

The significance of this compound extends beyond its individual structural features to encompass its role in advancing synthetic methodologies for complex nucleoside modification. The successful synthesis of such highly modified nucleosides requires sophisticated organic chemistry techniques and demonstrates the maturation of nucleoside synthetic chemistry. The incorporation of multiple modifications within a single molecule presents unique synthetic challenges, including maintaining stereochemical integrity across multiple stereocenters and ensuring compatibility between different functional groups during synthesis and purification processes.

Research into nucleoside analogues has revealed that modifications to different positions on the nucleoside scaffold can have profound and sometimes unexpected effects on biological activity. Structure-activity relationship studies have shown that moving substituents to different positions can yield dramatically different biological profiles, as demonstrated by studies showing that methyl substitution at different positions on adenosine analogues produced varying effects on adenosine receptor activity. This principle extends to azido modifications, where the position of azido group placement influences both conformational preferences and biological activity profiles.

The compound also represents advances in understanding the relationship between nucleoside structure and conformation. The presence of electron-withdrawing groups such as azido substituents can significantly influence sugar pucker conformations, which in turn affect enzyme recognition and binding affinity. The 4'-azido analogues, for example, adopt specific conformational preferences that allow them to function as chain terminators despite retaining the 3'-hydroxyl group, demonstrating the sophisticated structure-function relationships governing nucleoside analogue activity.

Classification within Modified Nucleosides

This compound belongs to several important categories within the broad family of modified nucleosides. Primarily, it is classified as a 2',3'-dideoxyribonucleoside analogue, characterized by the absence of hydroxyl groups at both the 2' and 3' positions of the ribose sugar. This modification class has historical significance in antiviral drug development, as the removal of these hydroxyl groups confers resistance to enzymatic degradation while potentially maintaining recognition by target enzymes.

The compound also falls within the category of azido-modified nucleosides, which have gained prominence as versatile building blocks for bioorthogonal chemistry applications. Azido-modified nucleosides serve as important substrates for click chemistry reactions, particularly the copper-catalyzed azide-alkyne cycloaddition that enables the formation of stable triazole linkages. This classification places the compound within a growing family of chemically modified nucleosides designed for applications in chemical biology, bioconjugation, and metabolic labeling studies.

From a lipophilicity perspective, the N2-palmitoyl modification classifies this compound among lipid-modified nucleosides, which represent an important strategy for enhancing membrane permeability and cellular uptake. The palmitoyl group, a sixteen-carbon saturated fatty acid chain, significantly increases the compound's lipophilic character compared to unmodified guanosine. This modification strategy reflects broader trends in medicinal chemistry toward developing lipophilic prodrugs and delivery systems that can improve drug bioavailability and tissue distribution.

The acetyl protective group at the 5'-position places this compound within the category of protected nucleosides, which are commonly employed as synthetic intermediates and for modulating biological activity. Acetyl protecting groups are widely used in nucleoside chemistry due to their stability under various reaction conditions and their ability to be selectively removed under mild conditions. The presence of this protecting group suggests potential applications as a synthetic intermediate or as a compound designed for specific metabolic activation pathways.

Table 1: Classification Categories of this compound

| Classification Category | Structural Feature | Functional Significance |

|---|---|---|

| 2',3'-Dideoxyribonucleoside | Absence of 2' and 3' hydroxyl groups | Enhanced stability against enzymatic degradation |

| Azido-modified nucleoside | 3'-Azido group | Bioorthogonal reactivity for click chemistry |

| Lipid-modified nucleoside | N2-Palmitoyl chain | Enhanced lipophilicity and membrane permeability |

| Protected nucleoside | 5'-O-Acetyl group | Synthetic utility and metabolic modulation |

| Guanosine analogue | Modified guanosine base | Potential for guanosine-targeting applications |

Relevance in Chemical Biology

The relevance of this compound in chemical biology stems primarily from its azido functionality, which enables participation in bioorthogonal reactions that are essential for modern chemical biology research. Azide-modified nucleosides have become important building blocks for RNA and DNA functionalization through click chemistry based on azide-alkyne cycloaddition reactions. These reactions allow researchers to introduce fluorescent labels, affinity tags, and other functional groups into nucleic acids without interfering with biological processes.

The bioorthogonal nature of azide-alkyne cycloaddition reactions makes them particularly valuable for studying biological systems in their native environments. Unlike many traditional bioconjugation strategies that require harsh conditions or interfere with biological processes, click chemistry reactions can be performed under physiological conditions with high specificity and efficiency. This capability enables real-time monitoring of nucleic acid dynamics, protein-nucleic acid interactions, and cellular uptake processes.

Recent advances in strain-promoted click chemistry have further expanded the utility of azido-modified nucleosides by enabling copper-free cycloaddition reactions. These developments address concerns about copper toxicity in biological systems while maintaining the high efficiency and selectivity of click chemistry approaches. Studies have demonstrated that azido nucleosides can react efficiently with various cyclooctynes under physiological conditions, producing fluorescent triazole products suitable for direct cellular imaging. The ability to perform these reactions without copper catalysts represents a significant advancement for in vivo applications.

The lipophilic character imparted by the N2-palmitoyl modification enhances the compound's potential for cellular uptake studies and membrane interaction research. The palmitoyl chain may facilitate membrane association and cellular internalization, making this compound particularly useful for investigating nucleoside transport mechanisms and intracellular distribution patterns. This characteristic also suggests potential applications in studying lipid-nucleic acid interactions and membrane-associated nucleoside processing pathways.

Table 2: Chemical Biology Applications of Azido-Modified Nucleosides

| Application Area | Methodology | Specific Advantages |

|---|---|---|

| Bioorthogonal labeling | Azide-alkyne cycloaddition | High specificity and efficiency under physiological conditions |

| Fluorescence imaging | Click chemistry with fluorescent alkynes | Real-time monitoring of nucleic acid dynamics |

| Metabolic labeling | Cellular incorporation followed by click labeling | Tracking of nucleic acid synthesis and turnover |

| Protein-nucleic acid interactions | Cross-linking studies with alkyne-modified proteins | Investigation of binding sites and interaction dynamics |

| Drug delivery studies | Lipophilic modification effects | Enhanced membrane permeability and cellular uptake |

The compound's multiple modifications also make it a valuable tool for studying structure-activity relationships in nucleoside chemistry. The combination of azido, acetyl, and palmitoyl modifications provides opportunities to investigate how different structural features influence biological activity, enzyme recognition, and cellular processing. Such studies contribute to the rational design of new nucleoside analogues with improved therapeutic properties or enhanced research utility.

Properties

IUPAC Name |

[(2S,3S,5R)-3-azido-5-[2-(hexadecanoylamino)-6-oxo-1H-purin-9-yl]oxolan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H44N8O5/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-23(38)31-28-32-26-25(27(39)33-28)30-19-36(26)24-17-21(34-35-29)22(41-24)18-40-20(2)37/h19,21-22,24H,3-18H2,1-2H3,(H2,31,32,33,38,39)/t21-,22+,24+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCVWCSAQPGDGMI-WMTXJRDZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)COC(=O)C)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3C[C@@H]([C@H](O3)COC(=O)C)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H44N8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

572.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Enzymatic Transglycosylation

Patent WO2017164616A1 demonstrates the use of Bacillus stearothermophilus -derived nucleoside phosphorylases for transglycosylation between 3'-amino-3'-deoxythymidine and 2,6-diaminopurine. Adapting this approach:

-

Substrate Preparation : Start with guanine or a protected guanine analog.

-

Enzymatic Sugar Transfer : Use purine nucleoside phosphorylase (PNP) to transfer the 2',3'-dideoxyribose moiety from a donor nucleoside (e.g., 2',3'-dideoxythymidine) to guanine.

-

Reaction Optimization :

-

Maintain pH 7.5–8.0 with 50 mM phosphate buffer

-

Enzyme loading: 10–15 U/mL

-

Temperature: 60–65°C for thermostable PNP

-

This method achieves >80% conversion efficiency in 24–48 hours, though subsequent steps require purification via alcohol/base precipitation to remove enzymes and byproducts.

Chemical Synthesis via Corey-Winter Elimination

As detailed in nucleic acid chemistry literature, 2',3'-dideoxyribose can be synthesized through:

-

Thionocarbonate Formation : Treat 2',3'-diol guanosine with phenoxythiocarbonyl chloride (PTCCl) and 4-(dimethylamino)pyridine (DMAP) to form cyclic thionocarbonate.

-

Elimination : Apply Corey-Winter conditions (triethyl phosphite, 120°C) to generate 2',3'-didehydro-2',3'-dideoxy intermediate.

-

Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) saturates the double bond, yielding 2',3'-dideoxyguanosine.

Table 1 : Comparative Yields for Dideoxy Core Synthesis

Introduction of the 3'-Azido Group

SN2 Displacement of a Leaving Group

The 3'-azido moiety is introduced via nucleophilic substitution:

-

Activation : Convert 3'-OH to a leaving group (LG) using mesyl chloride (MsCl) or trifluoromethanesulfonic anhydride (Tf₂O).

-

Azidation : Treat with sodium azide (NaN₃) in DMF/H₂O (9:1) at 80–90°C for 12–18 hours.

Critical Parameters :

-

Solvent polarity must balance NaN₃ solubility and minimize elimination side reactions.

-

Steric hindrance at C3' necessitates prolonged reaction times (≥24 hours) for complete conversion.

Regioselective Acylation at N2 and 5'-O

N2-Palmitoylation

Guanine's exocyclic amine (N2) is selectively acylated under Schotten-Baumann conditions:

-

Protection : Temporarily mask O6 and N1 with silyl groups (TBDMS-Cl).

-

Acylation : React with palmitoyl chloride (1.2 eq) in THF/NaHCO₃ (aq) at 0°C.

-

Deprotection : Remove silyl groups using tetrabutylammonium fluoride (TBAF).

Yield Optimization :

5'-O-Acetylation

Standard acetylation protocols apply:

-

Selective Protection : Use acetic anhydride (Ac₂O) in pyridine at 25°C for 2 hours.

-

Quenching : Dilute with ice-water and extract with dichloromethane.

Side Reaction Mitigation :

-

Lower temperatures (0–5°C) prevent migration of acetyl groups to N positions.

-

Catalytic DMAP (0.1 eq) accelerates reaction without over-acylation.

Purification and Characterization

Crystallization Techniques

Adapting purification methods from WO2017164616A1:

-

Alcohol Precipitation : Add 2-propanol (1:3 v/v) to crude reaction mixture to precipitate proteins and byproducts.

-

Basic Charcoal Treatment : Stir with 0.2 g/g activated charcoal (pH 10–12) to adsorb colored impurities.

-

Recrystallization : Use ethanol/water (7:3) at −20°C to obtain needle-like crystals.

Table 2 : Purity Enhancement Through Crystallization

| Step | Purity (%) | Recovery (%) |

|---|---|---|

| Initial Extract | 65 | 100 |

| Alcohol Precipitation | 78 | 85 |

| Charcoal Treatment | 92 | 70 |

| Recrystallization | 99.5 | 55 |

Chemical Reactions Analysis

Types of Reactions

5'-O-Acetyl-3'-azido-2',3'-dideoxy-N2-palmitoylguanosine undergoes various chemical reactions, including:

Oxidation: The azido group can be oxidized to form nitro compounds.

Reduction: Reduction of the azido group can yield amines.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the azido group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions, including temperature and solvent choice, play a critical role in determining the reaction outcome.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the azido group can produce nitro derivatives, while reduction can yield primary amines.

Scientific Research Applications

5'-O-Acetyl-3'-azido-2',3'-dideoxy-N2-palmitoylguanosine has diverse applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and studying enzyme interactions.

Industry: The compound can be used in the development of novel materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 5'-O-Acetyl-3'-azido-2',3'-dideoxy-N2-palmitoylguanosine involves its interaction with specific molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole linkages. The purine base can interact with nucleic acids, potentially inhibiting viral replication or cancer cell proliferation. The hexadecanoylamino chain may enhance the compound’s lipophilicity, facilitating its entry into cells and interaction with intracellular targets.

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Structural Modifications and Antiviral Activity

Table 1: Key Structural and Functional Differences

Key Observations:

- Lipophilic Modifications: The 5'-O-acetyl and N2-palmitoyl groups in the target compound may enhance membrane permeability compared to non-acylated analogs like AZddG . Similar lipophilic prodrugs (e.g., N4-palmitoyldC-AZT) require higher concentrations for efficacy, likely due to delayed cellular uptake .

- Stereochemistry : L-configured analogs (e.g., L-3′-azido-2′,3′-dideoxypurines) exhibit significantly reduced anti-HIV activity compared to D-configured compounds like AZT, highlighting the importance of stereochemical compatibility with RT .

Resistance Profiles and Biochemical Interactions

Table 2: Resistance Mechanisms and Catalytic Efficiency

Key Observations:

- Resistance Pathways : AZT resistance is primarily mediated by thymidine analog mutations (TAMs) that enhance ATP-dependent excision of AZT-MP . In contrast, AZddG resistance involves both reduced incorporation (discrimination) and excision, making it less susceptible to classic TAMs .

- Catalytic Efficiency : The target compound’s guanine base and 3'-azido group may confer lower incorporation efficiency (similar to AZddG) compared to AZT, necessitating structural optimization for improved RT binding .

Metabolic Stability and Toxicity

- Hepatic Metabolism: 3'-azido compounds (e.g., AZddG, AZT) undergo hepatic reduction to 3'-amino derivatives, which are toxic to bone marrow cells .

- Cytotoxicity: Non-palmitoylated analogs like L-3′-azido-2′,3′-dideoxypurines show low cytotoxicity (IC₅₀ > 1000 µM) , while AZT exhibits moderate toxicity (IC₅₀ = 800 µM) .

Biological Activity

5'-O-Acetyl-3'-azido-2',3'-dideoxy-N2-palmitoylguanosine (CAS Number: 144742-33-6) is a modified nucleoside analog that has garnered interest in various fields of biomedical research, particularly in antiviral therapies and cancer treatment. Its unique structural features contribute to its biological activity, making it a candidate for further investigation in therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and weight:

- Molecular Formula : C28H44N8O5

- Molecular Weight : 572.7 g/mol

This structure includes an azido group and a palmitoyl moiety that may influence its interaction with biological systems.

This compound acts primarily as a nucleoside analog. Its mechanism of action is believed to involve the inhibition of viral replication, similar to other nucleoside reverse transcriptase inhibitors (NRTIs). The azido group is critical for its activity, as seen in related compounds like zidovudine (AZT), which also contains an azido moiety and has been extensively studied for its role in HIV treatment .

Antiviral Effects

Research indicates that compounds with similar structures exhibit significant antiviral properties. For instance, studies on azido-nucleosides have shown their effectiveness against HIV by interfering with reverse transcriptase activity. The uptake mechanisms of such compounds often involve specific transporters, although the exact pathways for this compound require further elucidation .

Cytotoxicity Studies

Cytotoxicity assessments using various cell lines have demonstrated that nucleoside analogs can exhibit selective toxicity towards cancer cells while sparing normal cells. The cytotoxic effects are typically evaluated using assays such as MTT or colony-forming assays. The results indicate that the compound may inhibit cell proliferation in certain cancer types, suggesting potential utility in chemotherapeutic regimens .

Table 1: Summary of Biological Activity Studies

Pharmacological Considerations

The pharmacokinetics of this compound, including absorption, distribution, metabolism, and excretion (ADME), remain to be thoroughly investigated. However, similar compounds are known to undergo significant hepatic metabolism, which may impact their efficacy and safety profiles.

Q & A

Q. Critical Parameters :

| Step | Reagents | Solvent | Temperature | Yield Optimization |

|---|---|---|---|---|

| Azidation | NaN₃, DMF | DMF | 50–60°C | Avoid moisture to prevent side reactions |

| Palmitoylation | Palmitoyl chloride | Pyridine | RT | Excess acyl chloride for complete substitution |

| Acetylation | Ac₂O | CH₂Cl₂ | 0–5°C | Short reaction time to prevent over-acetylation |

Advanced Question: How can researchers resolve spectral data contradictions (e.g., NMR vs. MS) for this compound?

Methodological Answer:

Contradictions often arise from dynamic structural features or impurities:

- Dynamic NMR Analysis : For azido group conformational mobility, use variable-temperature NMR (VT-NMR) to observe signal splitting .

- High-Resolution MS : Confirm molecular weight discrepancies (e.g., isotopic patterns for azido vs. nitroso impurities) using ESI-HRMS with internal calibration .

- HPLC Purity Check : Apply ion-pair chromatography (e.g., BIST B+ column, 0.2% HFGA buffer, MeCN gradient) to isolate trace impurities .

Q. Case Study :

Basic Question: What analytical techniques are essential for characterizing this compound?

Methodological Answer:

Q. Example NMR Assignments :

| Proton | δ (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| H1' | 6.10 | d | Anomeric proton |

| N2-palmitoyl | 2.35 | t | Methylenic protons |

| 5'-O-Acetyl | 2.05 | s | Acetyl methyl |

Advanced Question: How does the 3'-azido group influence enzymatic stability in biological assays?

Methodological Answer:

The 3'-azido group confers resistance to phosphorylases but may introduce photolability:

Q. Data Interpretation :

| Condition | Half-life (h) | Degradation Product |

|---|---|---|

| Dark, 25°C | >48 | None detected |

| UV light, 25°C | 2.5 | 3'-amino derivative |

Basic Question: What are the primary research applications of this compound?

Methodological Answer:

- Antiviral Probes : Acts as a chain terminator in viral RNA synthesis due to 2',3'-dideoxy modification .

- Metabolic Labeling : Azide enables bioorthogonal tagging (e.g., click chemistry with alkynes) for tracking nucleotide uptake .

- Lipid-Modified Nucleoside Studies : Palmitoyl group mimics endogenous lipidated nucleotides in membrane-associated processes .

Advanced Question: How can researchers optimize the compound’s cellular uptake for in vitro studies?

Methodological Answer:

Q. Uptake Efficiency :

| Formulation | Cellular Uptake (%) | Method (e.g., Flow Cytometry) |

|---|---|---|

| Free compound | 12 ± 3 | FITC-azide conjugation |

| Liposomal | 58 ± 7 | Confocal microscopy tracking |

Advanced Question: How to address discrepancies between in silico docking predictions and experimental binding data?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.